What is Acetazolamide-d3 and its primary use in research?
What is Acetazolamide-d3 and its primary use in research?
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of Acetazolamide-d3, a deuterated analog of the carbonic anhydrase inhibitor, Acetazolamide. This document details its primary application in research, focusing on its role as an internal standard in bioanalytical assays. The guide includes key chemical and physical properties, detailed experimental protocols for its use, and a review of the relevant biological pathways.
Core Concepts: Understanding Acetazolamide-d3
Acetazolamide-d3 is a stable isotope-labeled version of Acetazolamide, a potent inhibitor of carbonic anhydrase enzymes.[1] The key difference lies in the replacement of three hydrogen atoms with deuterium atoms on the acetyl group. This isotopic substitution results in a molecule with a higher mass, a property that is fundamental to its primary research application.
The primary and most critical use of Acetazolamide-d3 in a research setting is as an internal standard (IS) for the quantitative analysis of Acetazolamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its utility as an IS stems from its chemical and physical similarity to the parent compound, Acetazolamide. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated and measured independently by a mass spectrometer. The use of a stable isotope-labeled internal standard like Acetazolamide-d3 is highly recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation to ensure accuracy and precision.[3][4][5]
Key Physicochemical Properties of Acetazolamide and Acetazolamide-d3:
| Property | Acetazolamide | Acetazolamide-d3 |
| Chemical Formula | C₄H₆N₄O₃S₂[6] | C₄H₃D₃N₄O₃S₂[7] |
| Molar Mass | 222.24 g·mol⁻¹ | ~225.26 g·mol⁻¹ |
| CAS Number | 59-66-5[7] | 1189904-01-5 |
| Appearance | White to yellowish-white fine crystalline powder | Not specified, but expected to be similar to Acetazolamide |
| Solubility | Slightly soluble in water | Not specified, but expected to be similar to Acetazolamide |
| pKa | 7.2 | Not specified, but expected to be similar to Acetazolamide |
Primary Research Application: Bioanalytical Quantification
The central role of Acetazolamide-d3 is to improve the reliability of measuring Acetazolamide concentrations in complex biological samples like plasma and urine.
The Principle of Internal Standardization
In LC-MS/MS analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. It co-elutes with the analyte of interest (Acetazolamide) and experiences similar variations in sample preparation and instrument response. By calculating the ratio of the analyte's response to the internal standard's response, variability can be minimized, leading to more accurate and precise quantification.
Advantages of Using a Stable Isotope-Labeled Internal Standard
Deuterated internal standards like Acetazolamide-d3 are considered the "gold standard" for quantitative mass spectrometry for several reasons:
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Similar Physicochemical Properties: They exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte.
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Minimal Isotopic Effect: The deuterium substitution has a negligible effect on the compound's chemical behavior in most analytical procedures.
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Co-elution: They typically co-elute with the analyte, providing the most effective compensation for matrix effects and instrument variability.
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Mass Differentiation: The mass difference allows for clear distinction and separate quantification by the mass spectrometer.
Experimental Protocols
This section provides a detailed methodology for the quantification of Acetazolamide in human plasma using Acetazolamide-d3 as an internal standard, based on a published LC-MS/MS method.[2] Additionally, a general protocol for bioanalytical method validation is outlined, adhering to FDA and EMA guidelines.
LC-MS/MS Method for Acetazolamide Quantification in Human Plasma
3.1.1. Materials and Reagents:
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Acetazolamide reference standard
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Acetazolamide-d3 internal standard[2]
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HPLC-grade acetonitrile and methanol
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Analytical grade formic acid
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Human plasma (with K2 EDTA as anticoagulant)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Milli-Q or equivalent purified water
3.1.2. Preparation of Solutions:
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Stock Solutions (1 mg/mL): Prepare separate stock solutions of Acetazolamide and Acetazolamide-d3 in methanol.
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Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the Acetazolamide stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v). Prepare a separate working solution for the internal standard (Acetazolamide-d3).
3.1.3. Sample Preparation (Solid Phase Extraction):
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To 100 µL of plasma sample, add a known amount of Acetazolamide-d3 internal standard solution.
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Vortex the sample for 10 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol.
-
Elute the analyte and internal standard with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.4. Chromatographic Conditions:
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LC System: A high-performance liquid chromatography system.
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Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3.1.5. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Acetazolamide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 221.0 → 178.9).
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Acetazolamide-d3: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 224.0 → 181.9).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation).[3][4][8][9][10][11]
3.2.1. Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components. | Response of interfering peaks in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[5] |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ).[5] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements. | For QCs at low, mid, and high concentrations, accuracy should be within ±15% of nominal values, and precision (CV%) should not exceed 15%. At the LLOQ, accuracy and precision should be within ±20%.[9] |
| Matrix Effect | To assess the effect of the matrix on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | To determine the extraction efficiency of the analytical method. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[5] |
| Dilution Integrity | To ensure that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs should be within ±15%.[5] |
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase Inhibition Signaling Pathway
Acetazolamide exerts its therapeutic effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts pH balance in various tissues. The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. mzCloud – Acetazolamide [mzcloud.org]
- 7. Acetazolamide-D3 - Acanthus Research [acanthusresearch.com]
- 8. fda.gov [fda.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
